Rosiglitazone fumarate
Description
Properties
IUPAC Name |
(E)-but-2-enedioic acid;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFUKZSWUHZXAV-WLHGVMLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403647-10-9 | |
| Record name | Rosiglitazone fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0403647109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ROSIGLITAZONE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/533QLZ62ZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of rosiglitazone fumarate involves a scalable five-step synthetic route. The starting materials include 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde, and 1,3-thiazolidine-2,4-dione. The five sequential reaction steps are cyclization, alkylation, etherification, condensation, and reduction. The optimal yields for these steps are 90%, 99%, 59%, 75%, and 91%, respectively . Industrial production methods focus on optimizing these reaction conditions to achieve the best overall yield, using water as a green solvent and avoiding column chromatography during the last three reaction steps .
Chemical Reactions Analysis
Rosiglitazone fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can occur under specific conditions, altering the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can modify the pyridine ring or other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Type 2 Diabetes Management
Rosiglitazone is primarily indicated for type 2 diabetes management, often used in conjunction with diet and exercise. Clinical trials have demonstrated significant improvements in glycemic control when rosiglitazone is added to existing insulin therapy. For instance, a randomized trial showed that patients receiving rosiglitazone alongside insulin experienced a mean reduction in HbA1c levels by 1.2% over 26 weeks, indicating enhanced glycemic control compared to placebo .
Adjunct Therapy
Rosiglitazone is frequently prescribed as an adjunct therapy for patients inadequately controlled on other antidiabetic medications. It can be particularly beneficial for patients who are insulin-resistant or have high insulin levels, as it helps decrease the required insulin dosage while maintaining effective glucose control .
Formulation Advancements
Recent research has focused on improving the formulation of rosiglitazone to enhance its bioavailability and therapeutic efficacy. Notable advancements include:
- Controlled-release formulations : These formulations allow for sustained release of the drug, minimizing fluctuations in plasma concentration and reducing side effects associated with peak doses .
- Amorphous forms : The development of amorphous rosiglitazone formulations has been shown to improve solubility and absorption, leading to better therapeutic outcomes .
- Targeted-release systems : Innovations such as enteric-coated formulations ensure that rosiglitazone is released in specific regions of the gastrointestinal tract, optimizing absorption and minimizing gastrointestinal side effects .
Study 1: Efficacy in Combination Therapy
A study involving 319 type 2 diabetic patients demonstrated that adding rosiglitazone to insulin therapy significantly improved glycemic control without increasing adverse events. Over half of the participants on the higher dose of rosiglitazone achieved a reduction in HbA1c greater than 1% .
Study 2: Pharmacokinetic Analysis
Research investigating the pharmacokinetics of rosiglitazone indicated that its absorption could be enhanced through specific formulation strategies, such as using bioadhesive polymers that increase contact time with the intestinal mucosa. This study validated a new assay method for simultaneous analysis of multiple antidiabetic agents, showcasing rosiglitazone's role in combination therapies .
Summary Table of Rosiglitazone Applications
Mechanism of Action
Rosiglitazone fumarate acts as a highly selective and potent agonist at peroxisome proliferator-activated receptors in target tissues for insulin action. By activating peroxisome proliferator-activated receptor gamma, it influences the production of gene products involved in glucose and lipid metabolism. This activation improves insulin sensitivity, leading to better glycemic control in patients with type 2 diabetes mellitus .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinediones (TZDs): Rosiglitazone vs. Pioglitazone
Both rosiglitazone and pioglitazone are PPARγ agonists but differ in receptor activation profiles and clinical outcomes:
Rosiglitazone’s stronger PPARγ activation correlates with superior glycemic control but higher adverse event rates compared to pioglitazone .
Dimethyl Fumarate (DMF): Nrf2 Activation vs. PPARγ Targeting
DMF, an Nrf2 pathway activator, shares anti-inflammatory properties with rosiglitazone but operates via distinct mechanisms:
While rosiglitazone mitigates metabolic dysfunction, DMF excels in neuroprotection, reducing relapse rates in MS by ~50% .
Tin-Based PPARγ Agonists: TPT vs. TBT
Triphenyltin (TPT) and tributyltin (TBT) are environmental PPARγ agonists with divergent potencies:
TPT mimics rosiglitazone’s full agonism but lacks therapeutic utility due to toxicity .
BSEP Inhibition: Rosiglitazone vs. Ritonavir
Rosiglitazone’s inhibition of the bile salt export pump (BSEP) contrasts with ritonavir:
| Parameter | This compound | Ritonavir |
|---|---|---|
| BSEP Inhibition | 8% activity remaining | 44% activity remaining |
| DILI Risk | Low | High |
| Mechanistic Insight | Weak canalicular efflux disruption | Strong transporter blockade |
Despite similar vesicular assay results, rosiglitazone exhibits lower drug-induced liver injury (DILI) risk due to minimal impact on bile acid transport in vivo .
Research Implications and Limitations
- Therapeutic Synergy and Antagonism : Green tea extracts reduce rosiglitazone-induced UCP1 expression (2,500-fold → 10-fold), suggesting dietary interactions may limit its metabolic benefits .
- Structural Optimization : Molecular docking reveals para-hydroxy substitutions on benzylidene groups enhance PPARγ binding, guiding next-generation agonists .
- Safety Profiles : Rosiglitazone’s BSEP inhibition and cardiovascular risks necessitate careful patient selection compared to DMF or pioglitazone .
Biological Activity
Rosiglitazone fumarate, a member of the thiazolidinedione class of medications, primarily functions as an insulin sensitizer and is indicated for the management of Type 2 diabetes mellitus. This article delves into its biological activity, mechanisms of action, clinical efficacy, and implications for various health conditions.
Rosiglitazone acts predominantly through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), a type of nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. The activation of PPAR-γ enhances insulin sensitivity in adipose tissue, skeletal muscle, and the liver, facilitating improved glucose uptake and utilization.
Key Mechanisms:
- Insulin Sensitization: Enhances glucose uptake in peripheral tissues.
- Lipid Metabolism: Modulates fatty acid storage and glucose metabolism.
- Anti-inflammatory Effects: Reduces levels of nuclear factor kappa-B (NFκB) and increases inhibitor (IκB) levels, contributing to its anti-inflammatory properties .
1. Impact on Lipid Profiles
Rosiglitazone has been shown to influence lipid profiles significantly. It typically results in:
- Increased levels of high-density lipoprotein (HDL) cholesterol.
- Decreased free fatty acids.
- A rise in low-density lipoprotein (LDL) cholesterol, particularly notable during the initial months of therapy .
2. Effects on Atherosclerosis
Research indicates that rosiglitazone may exert beneficial effects on atherosclerosis by inhibiting acyl-CoA synthetase activity in vascular cells. This inhibition alters fatty acid partitioning, potentially reducing atherogenic processes .
3. Clinical Efficacy
The RECORD study evaluated the long-term efficacy of rosiglitazone in combination with other antidiabetic agents. Key findings include:
- Significant reductions in HbA1c levels after 18 months across treatment groups.
- Comparable efficacy between rosiglitazone plus metformin/sulphonylurea versus metformin/sulphonylurea alone .
Study Overview
A real-life observational study involving 670 patients with Type 2 diabetes assessed the effectiveness and tolerability of rosiglitazone over two years. The results indicated:
- Response Rate: Approximately 90% of patients achieved a reduction in HbA1c levels.
- Switch to Insulin: Only 6.1% required a switch to insulin therapy during follow-up.
- Adverse Events: A low incidence (4.4%) of adverse events leading to treatment discontinuation was reported .
Comparative Efficacy Table
| Treatment Group | HbA1c Change (%) | Responders (%) | Switch to Insulin (%) | Adverse Events (%) |
|---|---|---|---|---|
| Rosiglitazone + Metformin | -0.55 | 80.6 - 92.1 | 6.1 | 4.4 |
| Rosiglitazone + Sulphonylurea | -0.61 | Similar | Similar | Similar |
| Control Group (Metformin + Sulphonylurea) | -0.48 | Not specified | Not specified | Not specified |
Additional Findings
Recent studies have explored novel combinations to enhance the efficacy of rosiglitazone while mitigating side effects. For instance, combining rosiglitazone with Compound A has shown promising results in improving insulin sensitivity without significant adverse effects .
Moreover, research into its effects on diabetic neuropathy suggests that rosiglitazone may slow the progression of this complication through mechanisms independent of glycemic control .
Q & A
Q. What is the primary mechanism by which rosiglitazone fumarate improves insulin sensitivity in type 2 diabetes?
this compound activates peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor regulating adipocyte differentiation and lipid metabolism. This activation enhances insulin sensitivity by promoting fatty acid storage in adipocytes and reducing lipotoxicity in peripheral tissues. Key evidence comes from transcriptomic and proteomic analyses in mature 3T3-L1 adipocytes, where PPAR-γ activation shifted energy metabolism toward lipid catabolism rather than storage . In aging mouse models, low-dose rosiglitazone induced adipose tissue "browning," increasing energy expenditure and reducing inflammation .
Q. Which in vitro models are commonly used to study rosiglitazone’s effects on adipocytes?
The 3T3-L1 murine preadipocyte cell line is a standard model for studying adipogenesis and metabolic regulation. Differentiated mature 3T3-L1 adipocytes are treated with rosiglitazone under controlled insulin/glucose conditions to assess lipid metabolism, gene expression (e.g., via qRT-PCR), and lipolysis assays. This model revealed that rosiglitazone decreases lipid content in mature adipocytes by enhancing lipid catabolism pathways . For cancer-related studies, human cell lines like MDA-MB-231 (breast cancer) are used to evaluate PPAR-γ-mediated growth inhibition via cell cycle arrest assays .
Q. How do researchers quantify this compound in pharmaceutical formulations?
Spectrophotometric methods with hydrotropic solubilization agents (e.g., sodium benzoate) are employed to enhance solubility for UV-Vis analysis. Validated protocols include simultaneous estimation with other drugs (e.g., metformin) using high-performance thin-layer chromatography (HPTLC) to avoid matrix interference . These methods adhere to ICH guidelines for accuracy, precision, and linearity.
Advanced Research Questions
Q. How can conflicting data on rosiglitazone’s cardiovascular risks be resolved in meta-analyses?
Contradictions arise from heterogeneous study designs, inclusion criteria, and outcome measures. Advanced meta-analyses should:
- Use individual patient-level data (IPD) to standardize endpoints (e.g., myocardial infarction, heart failure) .
- Apply random-effects models to account for between-study variance and conduct subgroup analyses (e.g., duration of use, dosage) .
- Adjust for covariates like baseline HbA1c and comorbidities using ANCOVA . The 2021 IPD meta-analysis reconciled discrepancies by re-evaluating 75 studies, finding no significant cardiovascular risk at low doses .
Q. What experimental designs are optimal for assessing rosiglitazone’s long-term effects on metabolic aging?
- In vivo models : Use aging mice (e.g., C57BL/6) treated with low-dose rosiglitazone (3–5 mg/kg/day) for 6–12 months. Monitor insulin sensitivity (oral glucose tolerance tests), adipose tissue remodeling (histology for fibrosis/atrophy), and inflammation (cytokine profiling) .
- Omics integration : Combine RNA-seq of inguinal white adipose tissue (iWAT) with metabolomics to identify pathways like mitochondrial biogenesis and oxidative phosphorylation .
- Statistical rigor : Apply longitudinal mixed-effects models to account for repeated measures and covariates like baseline weight .
Q. How can transcriptomic data from rosiglitazone-treated adipocytes be analyzed to identify novel targets?
- Pathway enrichment : Use tools like DAVID or GSEA to highlight lipid catabolism (e.g., PPAR signaling, fatty acid oxidation) and repressed adipokine pathways (e.g., leptin, resistin) .
- Co-expression networks : Construct weighted gene co-expression networks (WGCNA) to cluster genes with similar expression patterns under rosiglitazone exposure.
- Validation : Confirm key targets (e.g., adiponectin, apolipoprotein E) via qRT-PCR and ELISA, ensuring technical replicates to minimize batch effects .
Q. What methodologies address solubility challenges in this compound pharmacokinetic studies?
- Hydrotropic agents : Sodium salicylate (8% w/v) increases aqueous solubility by 20-fold, enabling reliable plasma concentration measurements via HPLC .
- Nanoparticle formulations : Use solvent evaporation techniques to create PLGA nanoparticles, characterizing drug release profiles using dialysis membranes under sink conditions .
- Bioavailability assays : Compare AUC(0–24h) of nanoformulations vs. conventional tablets in rodent models, with LC-MS/MS quantification .
Methodological Guidelines
- Data presentation : Tables must be self-explanatory, with Roman numerals, centered titles, and footnotes (superscript letters). Use Microsoft Word table formats to prevent shifting during publication .
- Statistical reporting : For body weight analysis, apply ANCOVA with baseline weight as a covariate. Report medians (dot plots) and interquartile ranges for non-normal data, using Mann-Whitney U tests .
- Ethical compliance : Ensure raw data (e.g., RNA-seq files, HPLC chromatograms) are archived in FAIR-aligned repositories (e.g., Zenodo) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
